Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Catalog No.
S3413541
CAS No.
32770-98-2
M.F
C10H9NO2S
M. Wt
207.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methylbenzo[d]thiazole-5-carboxylate

CAS Number

32770-98-2

Product Name

Methyl 2-methylbenzo[d]thiazole-5-carboxylate

IUPAC Name

methyl 2-methyl-1,3-benzothiazole-5-carboxylate

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C10H9NO2S/c1-6-11-8-5-7(10(12)13-2)3-4-9(8)14-6/h3-5H,1-2H3

InChI Key

MSNFOUCVUZMALD-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)OC

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)OC

Medicinal Chemistry

Thiazole derivatives have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use.

Synthesis of Functionalized Quinolines

“Methyl 2-methylbenzo[d]thiazole-5-carboxylate” can be used in the synthesis of functionalized quinolines. This involves a facile functionalization of C(sp3)−H bonds and tandem cyclization strategy . The method avoids the requirement for transition metals, offering a mild approach to activation of C(sp3)−H bonds and formation of new C−C and C−N bonds .

Synthesis of Polycarbocyanine and Thiacyanine Dyes

“Methyl 2-methylbenzo[d]thiazole-5-carboxylate” can be used as a reagent in the synthesis of polycarbocyanine and thiacyanine dyes . The specific methods of application or experimental procedures would depend on the specific dye being synthesized.

Antimicrobial Drug

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use.

Antiretroviral Drug

Thiazole derivatives are also used in the formulation of Ritonavir, an antiretroviral drug . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use.

Antifungal Drug

Thiazole derivatives are used in the formulation of Abafungin, an antifungal drug . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use.

Diuretic Activity

Thiazole derivatives have been synthesized and screened for their diuretic activity. A potent diuretic activity was confirmed for the 2-methyl derivative bearing a phenyl ring at position C-6 . The specific methods of application or experimental procedures would depend on the specific derivative and its intended use.

Chemical Analysis

“Methyl 2-methylbenzo[d]thiazole-5-carboxylate” can react with sodium iodide to produce a red or orange-red precipitate, and with antimony to produce a yellow precipitate. It can be used as a reagent for the detection of bismuth and antimony in chemical analysis .

Methyl 2-methylbenzo[d]thiazole-5-carboxylate is a chemical compound characterized by the molecular formula C10H9NO2SC_{10}H_9NO_2S and a molecular weight of approximately 193.25 g/mol. This compound features a thiazole ring fused with a methyl-substituted benzoic acid derivative, making it structurally significant in various chemical contexts. Its unique structure contributes to its reactivity and potential applications in medicinal chemistry and material science.

There is no current information available on the specific mechanism of action of MMBT.

Future Research Directions

MMBT's structure presents potential for further scientific exploration. Here are some possible research directions:

  • Synthesis and characterization: Develop efficient methods for synthesizing MMBT and characterize its physical and chemical properties in detail.
  • Reactivity studies: Investigate the reactivity of MMBT with various reagents to understand its potential for further functionalization and applications.
  • Biological studies: Explore the potential biological activity of MMBT, particularly its interaction with enzymes or receptors.
, including:

  • Esterification: Reaction with alcohols to form esters, which can further undergo hydrolysis.
  • Nucleophilic Substitution: The thiazole nitrogen can act as a nucleophile in reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, influenced by the presence of electron-donating or withdrawing groups.

These reactions are pivotal for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

Research indicates that methyl 2-methylbenzo[d]thiazole-5-carboxylate possesses notable biological activities, including:

  • Antimicrobial Properties: Exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
  • CYP Inhibition: Identified as a CYP1A2 inhibitor, which may affect drug metabolism and pharmacokinetics in therapeutic contexts .
  • Antioxidant Activity: Preliminary studies suggest it may have antioxidant properties, contributing to its potential use in health-related applications.

The synthesis of methyl 2-methylbenzo[d]thiazole-5-carboxylate typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as thiourea and α-bromo ketones.
  • Carboxylation: Introduction of the carboxylic acid group can be performed using carbon dioxide under basic conditions.
  • Methylation: The final esterification step involves reacting the carboxylic acid with methanol in the presence of an acid catalyst to yield the methyl ester.

These methods allow for the efficient production of the compound while enabling modifications to enhance its properties .

Methyl 2-methylbenzo[d]thiazole-5-carboxylate finds applications across various fields:

  • Pharmaceuticals: Investigated for its potential use in drug formulations due to its biological activities.
  • Agriculture: Explored as a possible pesticide or fungicide due to its antimicrobial properties.
  • Material Science: Used in the synthesis of polymers and materials where specific chemical properties are desired.

Studies on the interactions of methyl 2-methylbenzo[d]thiazole-5-carboxylate with biological systems are crucial for understanding its pharmacological potential. Notable findings include:

  • Drug Metabolism: As a CYP1A2 inhibitor, it may influence the metabolism of co-administered drugs, necessitating careful consideration during therapeutic use .
  • Synergistic Effects: When combined with other compounds, it may exhibit enhanced efficacy against certain pathogens or improved pharmacological profiles.

Several compounds share structural similarities with methyl 2-methylbenzo[d]thiazole-5-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Benzothiazole-5-carboxylic acid68867-17-40.91Lacks methyl substitution on the benzene ring
Benzo[d]thiazole-6-carboxylic acid3622-35-30.88Different position of carboxylic acid group
2-Chlorobenzo[d]thiazole-5-carboxylic acid1393576-38-90.82Contains chlorine substituent
6-Methylbenzo[d]thiazole-2-carboxylic acid3507-18-40.79Methyl group at a different position

The uniqueness of methyl 2-methylbenzo[d]thiazole-5-carboxylate lies in its specific arrangement of functional groups and its resultant biological activities, which may not be fully replicated by these similar compounds.

XLogP3

2.6

Dates

Modify: 2023-08-19

Explore Compound Types